molecular formula C14H10S2 B189651 2-(3-Thiophen-2-ylphenyl)thiophene CAS No. 104500-00-7

2-(3-Thiophen-2-ylphenyl)thiophene

Cat. No.: B189651
CAS No.: 104500-00-7
M. Wt: 242.4 g/mol
InChI Key: RLAVULCSJXKELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Thiophen-2-ylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds with thiophene rings are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thiophen-2-ylphenyl)thiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for synthesizing thiophene derivatives . These reactions typically involve the condensation of sulfur with carbonyl compounds or dicarbonyl compounds in the presence of catalysts or under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as nickel and palladium are frequently used in these processes to facilitate the formation of the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

2-(3-Thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-(3-Thiophen-2-ylphenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Thiophen-2-ylphenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Thiophen-2-ylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .

Properties

IUPAC Name

2-(3-thiophen-2-ylphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S2/c1-4-11(13-6-2-8-15-13)10-12(5-1)14-7-3-9-16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAVULCSJXKELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146512
Record name Thiophene, 2,2'-(1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104500-00-7
Record name Thiophene, 2,2'-(1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104500007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,2'-(1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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